2-Methyl-1-(p-tolyl)piperazine

Description

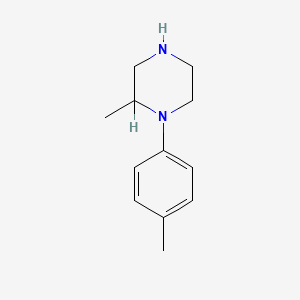

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-9-11(14)2/h3-6,11,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECNYCSJSYBABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285634 | |

| Record name | 2-Methyl-1-(4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35947-11-6 | |

| Record name | 2-Methyl-1-(4-methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35947-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(p-tolyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002703362 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-(4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(p-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 1 P Tolyl Piperazine

Optimized Synthetic Routes for 2-Methyl-1-(p-tolyl)piperazine Production

The synthesis of this compound can be achieved through several methodologies, with the Buchwald-Hartwig amination and reductive amination being prominent examples. nih.govwikipedia.org

The Buchwald-Hartwig amination offers an effective method for forming the crucial C-N bond between an aryl halide and a piperazine (B1678402) derivative. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone in the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods. wikipedia.org The development of various generations of catalyst systems has enabled these reactions to proceed under milder conditions, making it possible to couple almost any amine with a wide range of aryl partners. wikipedia.org For the synthesis of N-arylpiperazines, this method provides an attractive alternative to traditional approaches that often require harsh conditions and have limited applicability. nih.gov

Reductive amination presents another key synthetic strategy. mdpi.comd-nb.info This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. It is a widely used and powerful technique for creating C-N bonds. d-nb.info

A common approach for synthesizing this compound involves the reaction of p-tolylpiperazine with a methylating agent. ontosight.ai The following table outlines a generalized synthetic scheme.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| p-Tolylpiperazine | Methylating Agent | Nucleophilic Alkylation | This compound |

| 1-Bromo-4-methylbenzene | 2-Methylpiperazine | Buchwald-Hartwig Amination | This compound |

| p-Tolualdehyde | 2-Methylpiperazine | Reductive Amination | This compound |

Regioselective and Stereoselective Derivatization Strategies

The derivatization of this compound is crucial for exploring its structure-activity relationships and developing new molecular entities. Both regioselective and stereoselective strategies are employed to modify its structure in a controlled manner.

Regioselectivity is critical when a molecule has multiple reactive sites. In the case of piperazine derivatives, selective functionalization at different positions on the ring can lead to diverse molecular architectures. For instance, hypervalent iodine reagents have been utilized for the regioselective halogenation of related heterocyclic systems under mild conditions. acs.orgacs.org

Stereoselectivity , the preferential formation of one stereoisomer over another, is of paramount importance in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. The asymmetric synthesis of piperazine derivatives has been a subject of significant research. rsc.org Methods such as diastereoselective nucleophilic additions and the use of chiral auxiliaries have been successfully employed to synthesize homochiral piperazine building blocks. rsc.orgacs.org For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org

The following table summarizes key aspects of these derivatization strategies:

| Strategy | Key Principle | Example Application |

| Regioselective Functionalization | Controlled reaction at a specific position of the piperazine ring or its substituents. | Halogenation at a specific carbon atom of the aromatic ring. acs.orgacs.org |

| Stereoselective Synthesis | Formation of a specific stereoisomer (enantiomer or diastereomer). | Asymmetric synthesis of chiral piperazine derivatives using chiral auxiliaries. rsc.orgacs.org |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.

In the context of piperazine synthesis, several green approaches have been explored. One notable example is the use of solvent-free reaction conditions . nih.gov For instance, a rapid, one-pot Buchwald-Hartwig amination for the synthesis of arylpiperazines has been developed under aerobic and solvent-free conditions, demonstrating an eco-friendly application of this catalysis. nih.gov In some cases, piperazine itself can be used as the solvent, further reducing the environmental impact. nih.gov

Another green chemistry approach involves the use of alternative catalysts . For example, piperazine has been used as a catalyst in the synthesis of α-hydroxyphosphonates under solvent-free grinding conditions, which is a simple, efficient, and environmentally friendly method. acgpubs.org While not a direct synthesis of this compound, this demonstrates the potential of piperazine derivatives in promoting green chemical transformations.

| Green Chemistry Principle | Application in Piperazine Synthesis |

| Use of Safer Solvents/Solvent-Free Conditions | Performing reactions neat or using the reactant itself as a solvent to minimize waste. nih.gov |

| Catalysis | Employing catalysts to enhance reaction efficiency and reduce energy consumption. acgpubs.org |

| Atom Economy | Designing syntheses where the maximum proportion of reactant atoms is incorporated into the final product. |

Chemical Reactivity and Functionalization Potential for Complex Molecule Construction

This compound serves as a versatile building block for the synthesis of more complex molecules, largely due to the reactivity of the piperazine ring. ontosight.ai The nitrogen atoms of the piperazine moiety can undergo a variety of chemical transformations, including alkylation, acylation, and coupling reactions. ontosight.ai

The secondary amine in the piperazine ring is nucleophilic and can react with a range of electrophiles. This allows for the introduction of diverse functional groups, enabling the construction of libraries of compounds for biological screening. For example, the piperazine nitrogen can be acylated to form amides, which can be important for the molecule's interaction with biological targets.

Furthermore, the p-tolyl group can also be a site for functionalization, although it is generally less reactive than the piperazine nitrogens. Electrophilic aromatic substitution reactions could potentially be used to introduce additional substituents on the tolyl ring, further expanding the molecular diversity.

The functionalization potential is summarized in the table below:

| Reactive Site | Type of Reaction | Potential Products |

| Piperazine Nitrogen (Secondary Amine) | Alkylation, Acylation, Arylation | N-alkylated, N-acylated, and N-arylated derivatives |

| p-Tolyl Group | Electrophilic Aromatic Substitution | Substituted aromatic derivatives |

Pharmacological Investigation of 2 Methyl 1 P Tolyl Piperazine and Its Analogues

Serotonin (B10506) Receptor Modulation: Mechanistic Elucidation and Specificity Profiling

Arylpiperazine derivatives are known to exert significant effects on the serotonin (5-HT) system. nih.gov Their mechanism of action can be multifaceted, including direct receptor binding and modulation of serotonin release. Studies on arylpiperazine analogues have shown that these compounds can function as potent 5-HT releasing agents. This release mechanism is considered to be distinct from depolarization-induced exocytosis. Instead, it is thought to involve the displacement of 5-HT from vesicular stores within the neuron.

The versatility of the arylpiperazine structure allows for the design of compounds with high affinity for specific serotonin receptor subtypes. For example, certain arylpiperazine derivatives have been developed as potent and selective ligands for the 5-HT1A receptor. benthamscience.com The interaction of these compounds with serotonin receptors is a key aspect of their potential application in CNS-related research. nih.gov The long-chain arylpiperazine scaffold, in particular, is considered a versatile template for designing drugs that target serotonin receptors. nih.gov

Exploration of Interactions with Other Neurotransmitter Systems

While the primary activity of many arylpiperazines is centered on the serotonin system, they often possess the ability to interact with other neurotransmitter systems, including dopaminergic and adrenergic receptors. nih.gov The specific substitution pattern on the aryl ring and the piperazine (B1678402) core dictates this cross-reactivity.

Receptor Binding Assays and Quantitative Affinity Determination

Quantitative binding assays are essential for determining the affinity of a compound for its molecular targets. While specific binding data for 2-Methyl-1-(p-tolyl)piperazine is not extensively available in public literature, data from close structural analogues provides insight into the potential binding profile. Structure-activity relationship (SAR) studies on related compounds reveal how molecular changes influence receptor affinity.

For example, a study investigating a series of dopamine (B1211576) receptor ligands included a compound, N-(m-Tolyl)-2-(4-(p-tolyl)piperidin-1-yl)acetamide, which shares the p-tolyl moiety. nih.gov The replacement of a phenyl group with this p-tolyl group was part of a systematic exploration of how different substituents affect binding to D2-like receptors. The binding affinities (Ki, measured in nM) for this and other related compounds were determined using radioligand displacement assays. nih.gov

| Compound Analogue | Modification from Parent Structure | D₂ Receptor Ki (nM) | D₃ Receptor Ki (nM) | D₄ Receptor Ki (nM) |

|---|---|---|---|---|

| Compound 6 | Phenyl substitution | 150 | 20 | 2.8 |

| Compound 7 | p-Tolyl substitution | 180 | 31 | 4.3 |

| Compound 8 | 4-Chlorophenyl substitution | 220 | 30 | 3.0 |

Data derived from a study on dopamine receptor-selective compounds, where Compound 7 is N-(m-Tolyl)-2-(4-(p-tolyl)piperidin-1-yl)acetamide. nih.gov The Ki value represents the concentration of the ligand that binds to 50% of the receptors in the absence of the radioligand; a lower Ki value indicates higher binding affinity.

This data illustrates that the p-tolyl substitution results in high affinity for the D₄ receptor, with lower affinity for D₂ and D₃ receptors. nih.gov Such findings underscore the importance of specific substitutions in tuning the selectivity profile of arylpiperazine-based compounds.

In Vitro and In Vivo Pharmacological Profiling Methodologies for this compound

The pharmacological characterization of this compound and its analogues employs a range of standard and specialized methodologies.

In Vitro Methodologies:

Receptor Binding Assays: Radioligand binding displacement assays are the gold standard for determining the affinity (Ki) of a test compound for specific receptors. nih.gov These assays utilize cell membranes expressing the target receptor (e.g., D₂, D₃, D₄) and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity. nih.gov

Functional Assays: Beyond simple binding, functional assays measure the cellular response to receptor activation. These include cyclic AMP (cAMP) inhibition assays, which are used for Gαi-coupled receptors like the D₂-like family, and β-arrestin recruitment assays, which measure a different downstream signaling pathway. nih.gov

Neurotransmitter Release Studies: To study effects on neurotransmitter release, brain tissue slices (e.g., from the hypothalamus) can be incubated with the compound. The amount of released neurotransmitter, such as serotonin, into the surrounding medium is then quantified using techniques like High-Performance Liquid Chromatography (HPLC).

In Silico Methodologies:

Molecular Modeling and Docking: Computational techniques are used to predict how a ligand interacts with the binding pocket of a receptor. nih.govnih.gov These models help to rationalize observed structure-activity relationships and guide the design of new analogues with improved potency or selectivity.

In Vivo Methodologies:

Animal Models of Behavior: To assess the functional consequences of receptor modulation in a living system, various animal models are used. For compounds targeting dopaminergic and serotonergic systems, these may include models relevant to depression, anxiety, or psychosis. benthamscience.comingentaconnect.com These studies evaluate behavioral changes following administration of the compound.

Structure Activity Relationship Sar Studies of 2 Methyl 1 P Tolyl Piperazine Derivatives

Identification of Key Structural Determinants for Modulating Biological Activity

The biological activity of 2-methyl-1-(p-tolyl)piperazine derivatives is governed by the interplay of its core structural components. The piperazine (B1678402) ring itself is a common pharmacophore in U.S. Food and Drug Administration-approved drugs and is often used to optimize the pharmacokinetic properties of a molecule or as a scaffold to position other functional groups correctly for target interaction. mdpi.com Arylpiperazines, in particular, are recognized as a "privileged scaffold" for developing ligands that target G protein-coupled receptors (GPCRs) in the central nervous system. mdpi.com

Research into related arylpiperazine derivatives has highlighted several key structural determinants:

The Aryl Group: The nature and substitution pattern of the aryl group attached to the piperazine nitrogen are critical. In a study of benzoxazole (B165842) derivatives incorporating a p-tolyl-piperazine moiety, substitutions on a separate phenyl ring attached to the core structure significantly influenced cytotoxicity against cancer cell lines. mdpi.com For instance, introducing hydroxyl groups at different positions on this appended phenyl ring led to variations in anticancer activity. mdpi.com

The Piperazine Ring: This heterocyclic ring is not merely a linker but an essential component for activity. Its basic nitrogen atoms can form crucial hydrogen bonds or electrostatic interactions with biological targets. nih.gov Modifications that alter the basicity or conformational flexibility of the piperazine ring can drastically change the biological profile.

Substituents on the Piperazine Ring: The methyl group at the 2-position of the piperazine ring in the parent compound introduces chirality and steric bulk, which can influence selectivity and potency by creating more specific interactions with the target protein.

The Linker and Terminal Group: In many derivatives, the second nitrogen of the piperazine ring is attached to a linker and a terminal functional group. The length and flexibility of this linker, as well as the chemical nature of the terminal group, are pivotal. Studies on coumarin-piperazine hybrids have shown that the length of an alkyl chain connecting the piperazine to the coumarin (B35378) system, along with substituents on the coumarin and the arylpiperazine moiety, significantly impacts affinity for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Table 1: Cytotoxicity of Selected 5-Fluoro-2-methyl-benzoxazole Derivatives Containing a p-Tolyl-piperazine Moiety This table is based on data for a novel series of benzoxazoles designed to explore new anticancer agents. mdpi.com

| Compound | Structure | Cytotoxicity on A-549 Lung Carcinoma Cells (IC₅₀ in µM) |

| 7b | 5-Fluoro-2-methyl-6-(4-p-tolyl-piperazin-1-yl)-benzooxazole | > 50 |

| 7c | 4-[4-(5-Fluoro-2-methyl-benzooxazol-6-yl)-piperazin-1-yl]-phenol | > 50 |

| 7f | 2-[4-(5-Fluoro-2-methyl-benzooxazol-6-yl)-piperazin-1-yl]-phenol | 19.33 |

Rational Design Principles for Novel this compound Analogues with Enhanced Profiles

The rational design of new analogues of this compound with improved potency, selectivity, and pharmacokinetic properties leverages several modern medicinal chemistry strategies. semanticscholar.org

One prominent strategy is molecular hybridization . This involves combining the this compound scaffold, or fragments thereof, with other known pharmacophores to create a single hybrid molecule. semanticscholar.org The goal is to produce a new chemical entity with a modified selectivity profile, a dual mode of action, or improved properties compared to the parent molecules. semanticscholar.org For example, a library of compounds was designed by linking a piperazine-containing nitroimidazole scaffold to various triazole motifs via click chemistry, aiming to generate new anticancer agents. semanticscholar.org

Fragment-based drug design (FBDD) is another key principle. This approach would involve identifying that the p-tolylpiperazine fragment binds to a specific sub-pocket of a target protein. semanticscholar.org Medicinal chemists can then elaborate on this core fragment, adding other chemical groups to create additional interactions and build a more potent and selective ligand.

Bioisosterism , the replacement of a functional group with another that has similar physical or chemical properties, is also a critical tool. semanticscholar.org For instance, the methyl group on the p-tolyl ring could be replaced with a chlorine atom or a methoxy (B1213986) group to probe the electronic and steric requirements of the binding pocket. Similarly, modifications to the piperazine ring itself, such as creating constrained analogues by incorporating it into a bicyclic system, can improve affinity and selectivity by reducing the entropic penalty of binding. mdpi.com

The design of a novel series of benzoxazoles containing the p-tolyl-piperazine moiety was a rational approach to developing new compounds as potential starting points for anticancer drug development. mdpi.com By attaching pharmaceutically advantageous piperazine and fluorine moieties to a benzoxazole scaffold, researchers aimed to enhance bioactivity. mdpi.com

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional structure, or conformation, of this compound and its derivatives is a critical determinant of their biological activity. The ability of a molecule to adopt a specific low-energy shape that is complementary to the binding site of a target protein is essential for its function.

For arylpiperazine derivatives, several conformational features are consistently observed and are considered important for bioactivity:

Piperazine Ring Conformation: The piperazine ring typically adopts a stable chair conformation . mdpi.comvulcanchem.com This is the lowest energy conformation for a six-membered saturated ring and positions the substituents in either axial or equatorial orientations.

Aryl Group Orientation: The orientation of the p-tolyl group relative to the piperazine ring is a key feature. X-ray crystallography studies of related arylpiperazines show that the phenyl ring is significantly inclined with respect to the plane of the piperazine ring, with reported angles ranging from approximately 35° to 65°. mdpi.com This specific dihedral angle can be crucial for fitting into the aromatic-binding pocket of a receptor.

Elucidating the specific bioactive conformation—the precise 3D shape the molecule adopts when it binds to its target—is often achieved through a combination of X-ray crystallography of ligand-protein complexes, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular modeling. mdpi.comresearchgate.net These studies help to build pharmacophore models that define the essential spatial arrangement of functional groups required for biological activity, guiding the future design of more effective analogues. mdpi.com

Computational Chemistry and Molecular Modeling Applications in 2 Methyl 1 P Tolyl Piperazine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 2-Methyl-1-(p-tolyl)piperazine. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. A common approach involves geometry optimization using a specific functional and basis set, such as B3LYP/6-31G(d,p), to find the lowest energy conformation of the molecule. researchgate.net

From these calculations, a variety of electronic properties can be derived. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). researchgate.net For this compound, the nitrogen atoms of the piperazine (B1678402) ring are expected to be regions of negative potential, indicating their role as hydrogen bond acceptors. researchgate.netontosight.ai

Table 1: Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methyl-1-(4-methylphenyl)piperazine | PubChem nih.gov |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem nih.gov |

| Molecular Weight | 190.28 g/mol | PubChem nih.gov |

| XLogP3 | 2.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Polar Surface Area | 15.3 Ų | PubChem nih.gov |

Molecular Dynamics Simulations of Ligand-Receptor Interactions Involving this compound

Molecular dynamics (MD) simulations offer a powerful method for studying the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein receptor. mdpi.com These simulations model the movements of atoms and molecules over time, providing a detailed view of the binding process and the stability of the ligand-receptor complex. mdpi.comnih.gov

In the context of this compound and its analogues, which often target aminergic G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, MD simulations are used to refine the binding poses obtained from initial molecular docking studies. mdpi.comnih.gov The simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov

For arylpiperazine derivatives, a crucial interaction often observed is a salt bridge or charge-reinforced hydrogen bond between the protonatable nitrogen atom of the piperazine ring and an acidic residue, such as an aspartate (Asp), in the receptor's binding pocket. mdpi.com MD simulations can confirm the stability of such interactions throughout the simulation time, which can extend for nanoseconds or even microseconds. mdpi.com This information is vital for understanding the structural basis of the compound's affinity and efficacy at a specific receptor. nih.gov

Table 2: Typical Ligand-Receptor Interactions for Arylpiperazine Scaffolds in MD Simulations

| Interaction Type | Description | Key Residues |

| Electrostatic (Salt Bridge) | A strong interaction between the protonated piperazine nitrogen and a negatively charged amino acid residue. | Aspartate (Asp) mdpi.com |

| Hydrogen Bonding | Hydrogen bonds formed with polar residues in the binding pocket. | Serine (Ser), Cysteine (Cys) mdpi.comfrontiersin.org |

| Hydrophobic Interactions | Interactions of the aromatic (p-tolyl) and aliphatic (methylpiperazine) parts of the ligand with nonpolar residues. | Phenylalanine (Phe), Leucine (Leu), Isoleucine (Ile) mdpi.com |

| Aromatic Stacking | Pi-stacking interactions between the ligand's aryl ring and aromatic residues like Phenylalanine. | Phenylalanine (Phe) mdpi.com |

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are computational strategies used to identify and optimize new bioactive compounds. These methodologies can be broadly categorized as either ligand-based or structure-based. ucl.ac.uk

Ligand-based virtual screening (LBVS) is employed when the structure of the target receptor is unknown but a set of active ligands is available. nih.gov For a compound like this compound, its known structure and activity can be used to create a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. ucl.ac.uk This model is then used as a 3D query to search large chemical databases for new molecules that match the pharmacophore, which are then prioritized for experimental testing. ucl.ac.uktandfonline.com Shape-based screening is another LBVS technique that identifies molecules with a similar 3D shape to the known active compound. nih.gov

Structure-based virtual screening (SBVS) , primarily molecular docking, is used when the 3D structure of the target receptor is known. ucl.ac.uk In this approach, a library of potential ligands is computationally docked into the binding site of the target protein. researchgate.net A scoring function then estimates the binding affinity for each compound, allowing researchers to rank and select the most promising candidates for further investigation. nih.gov This method can be used to screen for novel scaffolds or to predict the binding orientation of analogues of this compound.

Table 3: A Generalized Workflow for Virtual Screening

| Step | Description | Methodology |

| 1. Target/Ligand Selection | Choose a known active ligand (e.g., this compound) for LBVS or a target protein structure for SBVS. | Ligand-Based or Structure-Based Approach ucl.ac.uk |

| 2. Database Preparation | Prepare a large library of chemical compounds for screening. This often involves generating 3D conformations and filtering for drug-like properties. | Lipinski's Rule of Five, Veber's Rule ucl.ac.uk |

| 3. Screening | Perform pharmacophore searching, shape-based screening, or molecular docking. | Pharmacophore Modeling, Molecular Docking (e.g., CDOCKER) ucl.ac.uk |

| 4. Hit Selection & Prioritization | Analyze the results based on scores, binding modes, and other criteria to select a smaller set of "hits". | Binding Affinity Scores, Pharmacophore Fit nih.govnih.gov |

| 5. Post-Screening Analysis | Further refine the hit list using more advanced computational methods like MD simulations or ADMET prediction. | Molecular Dynamics, ADMET Profiling ucl.ac.uk |

| 6. Experimental Validation | Synthesize and test the top-ranked compounds in biological assays. | In vitro assays researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. rjptonline.orgejmo.org For research involving this compound, QSAR studies are invaluable for understanding how modifications to its structure affect its activity, guiding the design of more potent and selective analogues. researchgate.net

A QSAR study begins with a dataset of structurally related compounds (analogues of this compound) with experimentally determined biological activities (e.g., IC₅₀ values). frontiersin.orgnih.gov For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is developed that correlates the descriptors with the biological activity. researchgate.netejmo.org The predictive power of the QSAR model is rigorously validated using statistical metrics such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds (R²test). nih.gov A robust and validated QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby saving significant time and resources in the drug development pipeline. rjptonline.orgresearchgate.net

Table 4: Examples of Molecular Descriptors Used in QSAR Models for Piperazine Derivatives

| Descriptor Class | Example Descriptor | Information Encoded | Potential Relevance |

| Electronic | MATS3e (Moran Autocorrelation - lag 3 / weighted by atomic Sanderson electronegativities) | Electronegativity distribution | Relates to electrostatic and polar interactions in the binding site. nih.gov |

| Topological | Wiener Index | Molecular branching and size | Relates to the overall shape and accessibility of the molecule. |

| Constitutional | Molecular Weight | Mass of the molecule | Can influence diffusion, transport, and steric fit. nih.gov |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons and its reactivity. researchgate.net |

| Geometrical | WPSA-3 (Weighted PNSA-3) | Surface area contributions | Relates to the potential for non-bonded interactions with the receptor. nih.gov |

Neurochemical and Neurobiological Research Pathways of 2 Methyl 1 P Tolyl Piperazine

Modulation of Neuronal Signaling Cascades and Synaptic Plasticity

The influence of 2-Methyl-1-(p-tolyl)piperazine on intracellular signaling cascades, such as those involving second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, has not been investigated. Many psychoactive compounds exert their effects by modulating these pathways, which can lead to downstream changes in gene expression and protein function through transcription factors like the cAMP response element-binding protein (CREB). nih.govnih.gov

Furthermore, there is no research on the impact of this compound on synaptic plasticity, the cellular mechanism underlying learning and memory. Processes such as long-term potentiation (LTP) and long-term depression (LTD) are crucial for the dynamic changes in synaptic strength that underpin cognitive functions. mdpi.comyoutube.commdpi.com The potential for this compound to modulate these fundamental neuronal processes is an open and important question.

Advanced Neuroimaging Techniques in Assessing this compound's Central Effects

Advanced neuroimaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are powerful tools for studying the in vivo distribution and receptor occupancy of centrally acting drugs. nih.govfrontiersin.orgmdpi.com These methods have been employed to study various arylpiperazine derivatives, often radiolabeled to serve as tracers for specific neuroreceptors. nih.govnih.gov However, no PET or SPECT studies specifically utilizing or investigating this compound have been published. Such studies would be invaluable in determining its ability to cross the blood-brain barrier, its regional brain distribution, and its interaction with specific receptor populations in a living organism.

Drug Discovery and Development Trajectories for 2 Methyl 1 P Tolyl Piperazine Based Compounds

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is the initial step in the drug discovery pipeline. For arylpiperazine derivatives, including those related to 2-methyl-1-(p-tolyl)piperazine, this process often involves screening compound libraries for activity against a specific biological target. The structural motif of this compound, featuring a piperazine (B1678402) ring with a methyl group at the 2-position and a p-tolyl group at the 1-position, influences its physicochemical and biological properties. ontosight.ai

Once a lead compound is identified, optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic profile. These strategies often involve systematic modifications to the lead structure and the evaluation of the resulting structure-activity relationships (SAR). For piperazine derivatives, SAR studies have revealed several key insights:

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact biological activity. For instance, the para-methyl group in this compound enhances lipophilicity compared to the unsubstituted phenylpiperazine, which can influence receptor binding and metabolic stability.

Modifications of the Piperazine Ring: Alterations to the piperazine ring itself, such as changes in stereochemistry or the introduction of substituents, can affect interactions with neurotransmitter receptors and modulate neuronal signaling. researchgate.net

Linker Modifications: In long-chain arylpiperazines, the linker connecting the piperazine moiety to another part of the molecule can be varied in length (typically 2-5 atoms) to fine-tune receptor affinities. acs.org

A common optimization strategy is molecular hybridization, where the piperazine core is combined with other pharmacophoric fragments to create a single molecule with improved properties. researchgate.net For example, combining a piperazine moiety with an imidazole (B134444) core has been explored to develop compounds targeting serotonin (B10506) receptors. drugbank.com

Therapeutic Potential in Central Nervous System Disorders: Preclinical Assessments

Derivatives of this compound have been primarily investigated for their potential in treating CNS disorders due to their ability to modulate various neurotransmitter systems. ontosight.aiontosight.ai Arylpiperazines are known to interact with serotonin and dopamine (B1211576) receptors, which are key targets in the treatment of conditions like depression, anxiety, and psychosis. nih.gov

Preclinical assessments are crucial for evaluating the therapeutic potential of these compounds. These assessments typically involve a combination of in vitro and in vivo studies:

In Vitro Assays: These studies measure the binding affinity of the compounds to specific receptors (e.g., serotonin 5-HT1A, 5-HT2A, 5-HT7, and dopamine D2 receptors) and their functional activity (agonist or antagonist). acs.orgnih.gov For example, a study on novel arylpiperazine derivatives identified compounds with dual 5-HT7/5-HT1A receptor agonist properties and mixed 5-HT7 agonist/5-HT1A agonist/5-HT2A antagonist properties, profiles considered promising for the treatment of autism spectrum disorder. acs.org

In Vivo Models: Animal models of CNS disorders are used to evaluate the behavioral effects of the compounds. For instance, the forced swim test is a common in vivo model used to assess the antidepressant-like effects of new chemical entities. drugbank.comcuestionesdefisioterapia.com

The table below summarizes the binding affinities (Ki values) of some arylpiperazine derivatives at various CNS-related receptors, illustrating the data generated during preclinical assessments.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | D2 (Ki, nM) | α1A (Ki, nM) |

| 8c | - | - | - | - | 23.5 |

| 9b | 23.9 | 39.4 | 45.0 | - | - |

| 12a | 41.5 | 315 | 42.5 | 300 | - |

| 20b | - | - | - | - | 66.1 |

| 29 | - | - | - | - | 55.8 |

Data sourced from a study on arylpiperazine derivatives for potential use in autism spectrum disorder and psychosis. acs.orgnih.gov A lower Ki value indicates a higher binding affinity.

Strategies for Optimizing Drug-like Properties of this compound Derivatives

Beyond therapeutic efficacy, a successful drug candidate must possess favorable drug-like properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Optimizing these properties is a critical aspect of the drug development process.

Several strategies are employed to enhance the drug-like characteristics of piperazine derivatives:

Improving Solubility and Permeability: The physicochemical properties of a compound, such as lipophilicity (logP) and molecular weight, influence its absorption and ability to cross biological membranes like the blood-brain barrier (BBB). researchgate.net The para-methyl group on the tolyl ring of the parent compound, for instance, increases lipophilicity. Computational tools and in silico models are often used to predict these properties. The Lipinski rule of five and Veber's rules are guidelines used to assess the oral bioavailability of a compound. tandfonline.com

Enhancing Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions. researchgate.net In vitro assays using liver microsomes are conducted to assess metabolic stability. acs.org Structural modifications can be made to block sites of metabolism and improve the compound's stability.

CNS Multi-Parameter Optimization (MPO): For CNS drug candidates, a composite scoring system known as the CNS MPO algorithm can be used. This algorithm evaluates multiple physicochemical properties (e.g., logP, logD, molecular weight, pKa) to predict a compound's suitability for CNS activity, including its ability to cross the BBB and its potential for low safety risks. acs.org

The following table presents CNS MPO data for a set of designed arylpiperazine derivatives, where a higher score is predictive of more favorable ADME attributes for a CNS drug.

| Compound | cLogP | cLogD | MW | TPSA | HBD | CNS MPO |

| 8c | 4.3 | 2.5 | 421.5 | 41.9 | 1 | 4.4 |

| 20b | 4.2 | 3.3 | 436.5 | 41.9 | 1 | 3.9 |

| 29 | 4.6 | 2.8 | 435.6 | 41.9 | 1 | 4.1 |

Data adapted from a study on arylpiperazine derivatives. acs.org CNS MPO scores > 4 are considered highly desirable.

Preclinical Efficacy and Safety Evaluation Methodologies

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical efficacy and safety evaluation. This involves a standardized set of in vitro and in vivo tests to establish a preliminary profile of the compound's biological effects.

Efficacy Evaluation:

Cell-based Assays: These assays use cell lines expressing the target receptor to confirm the compound's mechanism of action and potency in a cellular context.

Animal Models of Disease: As mentioned previously, animal models that mimic aspects of human CNS disorders are used to demonstrate that the compound has the desired therapeutic effect in a living organism. For example, in the context of Alzheimer's disease research, piperazine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. researchgate.net

Safety Evaluation:

Cytotoxicity Assays: These tests determine the concentration at which a compound becomes toxic to cells. tandfonline.com

In Vitro Safety Pharmacology: This includes assessing the compound's potential to cause adverse effects on major physiological systems. A key assay is the hERG (human Ether-à-go-go-Related Gene) assay, which evaluates the risk of cardiac arrhythmia. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Studies: In silico and in vitro ADMET predictions help to identify potential liabilities early in the drug discovery process. researchgate.net For example, computational models can predict whether a compound is likely to inhibit key metabolizing enzymes like CYP2D6 or CYP3A4, which can lead to drug-drug interactions. researchgate.net

The comprehensive data gathered from these preclinical evaluations are essential for making an informed decision about advancing a this compound-based compound into clinical trials.

Advanced Analytical Techniques for the Research and Characterization of 2 Methyl 1 P Tolyl Piperazine

Spectroscopic Methods for Elucidating Complex Structural Features

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds like 2-Methyl-1-(p-tolyl)piperazine. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. For this compound, ¹H NMR and ¹³C NMR are critical.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a study on a closely related isomer, 2-methyl-3-(p-tolyl)piperazine, characteristic signals were observed that can be extrapolated to predict the spectrum of this compound. acs.org For the target compound, one would expect to see distinct signals for the aromatic protons of the p-tolyl group, the protons of the piperazine (B1678402) ring, and the two methyl groups. The integration of these signals would correspond to the number of protons in each group, and their splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent protons.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An Attenuated Total Reflectance (ATR)-IR spectrum of the parent compound, 1-(p-tolyl)piperazine, shows characteristic absorption bands that would also be expected for its 2-methyl derivative, with additional bands for the extra C-H bonds of the methyl group. nih.gov Key absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, C-N stretching from the piperazine ring, and aromatic C=C bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to the π-electron system of the tolyl group. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), can be used for quantitative analysis and to gain insights into the electronic structure of the molecule.

Table 1: Predicted Spectroscopic Data for this compound Based on Related Compounds

| Technique | Predicted Observations | Reference |

| ¹H NMR | Signals for aromatic protons (p-tolyl), piperazine ring protons (multiple), tolyl-methyl protons (singlet), and 2-methyl protons (doublet). | acs.org |

| ¹³C NMR | Resonances for aromatic carbons, piperazine carbons at different positions, and the two distinct methyl carbons. | mdpi.com |

| FTIR (cm⁻¹) | C-H stretching (aromatic and aliphatic), C-N stretching, C=C stretching (aromatic ring). | nih.gov |

| UV-Vis | Absorbance maxima (λmax) in the UV region characteristic of the p-tolyl aromatic system. | General Principles |

Chromatographic Separations for Purity Assessment and Metabolite Analysis

Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of synthesized this compound and for analyzing its potential metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination. A sample of this compound can be analyzed using a reversed-phase HPLC system, where the compound is passed through a column with a nonpolar stationary phase. researchgate.net The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC coupled with a Diode-Array Detector (DAD) can provide UV spectra of all separated components, aiding in their identification. For piperazine derivatives, which are basic, specific methods using mixed-mode columns (reversed-phase and ion-exchange) can be employed for effective separation. sielc.com

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. researchgate.net A validated GC method would allow for the quantification of the main compound and any volatile impurities or residual solvents from the synthesis. The separation of various piperazine derivatives has been well-documented, providing a strong basis for developing a specific method for this compound. unodc.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks. A spot of the compound on a silica (B1680970) gel plate, when developed with an appropriate solvent system, will travel a certain distance (retention factor, Rf), which can be compared to that of a reference standard.

For metabolite analysis , which is crucial for understanding the fate of a compound in a biological system, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. researchgate.net After incubation of this compound with liver microsomes or in an in vivo study, the resulting mixture of the parent compound and its metabolites can be separated by HPLC. The effluent from the HPLC is then introduced into a mass spectrometer to identify the metabolites based on their mass-to-charge ratio. While specific metabolite studies on this compound are not widely published, research on similar compounds suggests that common metabolic pathways for piperazine derivatives include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring.

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Typical Parameters | Reference |

| HPLC | Purity Assessment | Reversed-phase C18 or mixed-mode column; UV detection. | researchgate.netsielc.com |

| GC-MS | Purity and Impurity Profiling | Capillary column (e.g., DB-17); Helium carrier gas; MS detection. | researchgate.net |

| TLC | Reaction Monitoring, Purity Check | Silica gel plates; solvent system of varying polarity. | rsc.org |

| LC-MS | Metabolite Identification | Reversed-phase HPLC coupled to a mass spectrometer. | researchgate.net |

High-Resolution Mass Spectrometry in Metabolomics and Proteomics Research

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds with a high degree of confidence. This capability is particularly valuable in metabolomics and proteomics research.

In the characterization of this compound and its derivatives, HRMS (often using ESI-TOF or ESI-Q-TOF analyzers) is used to confirm the molecular formula of the synthesized compound. mdpi.comrsc.orgrsc.org By comparing the experimentally measured exact mass with the calculated mass, the elemental composition can be verified, providing definitive structural confirmation.

Metabolomics involves the comprehensive study of metabolites in a biological system. HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a key technology in this field. nih.gov If this compound were to be studied for its effects on a biological system, untargeted metabolomics could be employed. This would involve comparing the metabolic profiles of a control group with a group exposed to the compound. LC-HRMS would detect thousands of features (metabolites), and those that are significantly altered by the presence of the compound could be identified by their accurate mass, pointing to the biological pathways perturbed by this compound. Although no specific metabolomics studies on this compound are currently published, the methodology is well-established for profiling novel psychoactive substances and drug candidates. uj.edu.pl

Proteomics is the large-scale study of proteins. While direct proteomics research on this compound is not available, chemoproteomics techniques could be applied to identify the protein targets of this compound. For instance, if the compound were modified to include a reactive group, it could be used as a probe to covalently label its protein binding partners in a cellular lysate. These labeled proteins could then be identified using HRMS-based proteomics, a technique known as activity-based protein profiling (ABPP). This approach can reveal the mechanism of action of a compound by identifying its direct molecular targets.

Table 3: Application of High-Resolution Mass Spectrometry

| Research Area | Application of HRMS | Information Gained | Reference |

| Structural Elucidation | Confirmation of elemental composition. | Highly accurate mass measurement (typically <5 ppm error) to validate the molecular formula. | mdpi.comrsc.org |

| Metabolomics | Identification of unknown metabolites and profiling of metabolic changes. | Accurate mass data allows for the prediction of elemental formulas for unknown metabolites, facilitating their identification. | nih.govuj.edu.pl |

| Proteomics (Potential) | Identification of protein targets (e.g., via chemoproteomics). | Identification of proteins that are covalently modified by a derivatized version of the compound. | General Principles |

Metabolic Fate and Biotransformation Research of 2 Methyl 1 P Tolyl Piperazine

Identification of In Vitro and In Vivo Metabolic Pathways

The biotransformation of 2-Methyl-1-(p-tolyl)piperazine is anticipated to proceed through several key metabolic reactions, primarily categorized as Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound, while Phase II reactions involve conjugation with endogenous molecules to facilitate excretion.

Phase I Metabolic Pathways:

The primary Phase I metabolic pathways for arylpiperazine compounds involve oxidative reactions. For this compound, the following pathways are predicted:

Hydroxylation of the p-tolyl group: The methyl group on the tolyl ring is a likely site for benzylic hydroxylation. This initial oxidation is often followed by further oxidation to form a carboxylic acid metabolite. preprints.orgmdpi.comnih.gov This is a common metabolic route for compounds containing a tolyl moiety. preprints.orgmdpi.comnih.gov

Aromatic Hydroxylation: The p-tolyl ring itself can undergo hydroxylation at positions ortho or meta to the methyl group, forming phenolic metabolites.

N-dealkylation: While this compound does not have a long alkyl chain on the second nitrogen of the piperazine (B1678402) ring, metabolic cleavage of the tolyl group, though less common for arylpiperazines, cannot be entirely ruled out. More relevant to many arylpiperazine drugs is the N-dealkylation of longer chains, which results in the formation of 1-aryl-piperazine metabolites. nih.govresearchgate.net

Piperazine Ring Oxidation: The piperazine ring is susceptible to several oxidative transformations. These include N-oxidation at the tertiary nitrogen atom and hydroxylation at the carbon atoms adjacent to the nitrogen atoms. nih.govnih.gov Ring cleavage is also a known, though generally more complex, metabolic pathway for the piperazine moiety.

Phase II Metabolic Pathways:

Following Phase I hydroxylation, the resulting hydroxylated metabolites, particularly the phenolic and benzylic alcohol derivatives, are expected to undergo Phase II conjugation reactions. The most common conjugation pathway for such metabolites is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is conjugated to the hydroxyl group, significantly increasing water solubility and facilitating elimination from the body.

The potential metabolic pathways are summarized in the table below.

| Metabolic Reaction | Potential Site on this compound | Resulting Metabolite Type |

| Benzylic Hydroxylation | Methyl group of the p-tolyl moiety | Primary alcohol |

| Oxidation of Alcohol | Benzylic alcohol metabolite | Carboxylic acid |

| Aromatic Hydroxylation | Tolyl ring | Phenol |

| N-Oxidation | Piperazine ring nitrogen | N-oxide |

| C-Hydroxylation | Piperazine ring carbon | Secondary alcohol |

| Glucuronidation | Hydroxylated metabolites (phenolic and alcoholic) | Glucuronide conjugate |

Characterization of Cytochrome P450 and Other Enzyme Systems Involved in Biotransformation

The oxidative metabolism of a vast number of xenobiotics is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. openanesthesia.org Based on studies of other arylpiperazine derivatives, specific CYP isoenzymes can be predicted to be involved in the biotransformation of this compound.

CYP3A4: This is a major human CYP enzyme and is frequently involved in the metabolism of piperazine-containing drugs, particularly in N-dealkylation reactions. nih.govresearchgate.netbenthamdirect.com

CYP2D6: This enzyme is known to play a significant role in the aromatic hydroxylation of arylpiperazine compounds. nih.govresearchgate.netresearchgate.net The activity of CYP2D6 is subject to considerable genetic polymorphism, which can lead to significant inter-individual variability in metabolic rates. nih.govresearchgate.net

Other CYPs: Other isoenzymes such as CYP1A2 have also been implicated in the metabolism of some piperazine derivatives. researchgate.net

In addition to the CYP450 system, other enzyme systems may play a role. For instance, the oxidation of the benzylic alcohol metabolite to a carboxylic acid can be catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. nih.gov The Phase II glucuronidation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs).

The table below outlines the probable enzymatic players in the metabolism of this compound.

| Enzyme Family | Specific Enzyme (Predicted) | Metabolic Reaction Catalyzed |

| Cytochrome P450 | CYP2D6 | Aromatic hydroxylation of the tolyl ring |

| Cytochrome P450 | CYP3A4 | N-oxidation of the piperazine ring |

| Cytochrome P450 | Not specified | Benzylic hydroxylation of the tolyl methyl group |

| Dehydrogenases | Alcohol/Aldehyde Dehydrogenase | Oxidation of the benzylic alcohol to a carboxylic acid |

| UGTs | Various isoforms | Glucuronidation of hydroxylated metabolites |

Isolation and Structural Elucidation of Major Metabolites

The definitive identification of the major metabolites of this compound would necessitate in vitro studies using human liver microsomes or hepatocytes, followed by in vivo studies in animal models and ultimately in humans. The isolation and structural elucidation of these metabolites would typically involve the following steps:

Incubation and Extraction: The parent compound would be incubated with a biological matrix (e.g., liver microsomes). The resulting mixture would then be subjected to extraction procedures to separate the metabolites from other components.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the standard technique used to separate the parent drug from its various metabolites.

Mass Spectrometry (MS) Analysis: The separated components are then introduced into a mass spectrometer. High-resolution mass spectrometry provides accurate mass measurements, allowing for the determination of the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel or major metabolites, isolation in sufficient quantities for NMR analysis is often required. NMR provides detailed information about the chemical structure and stereochemistry of the molecule.

Based on the predicted metabolic pathways, the major metabolites of this compound are likely to be the hydroxylated derivatives of the tolyl group and their subsequent glucuronide conjugates.

The following table summarizes the potential major metabolites and the analytical techniques that would be employed for their characterization.

| Potential Major Metabolite | Chemical Structure | Analytical Techniques for Elucidation |

| 4-((4-(2-methylpiperazin-1-yl))phenyl)methanol | C₁₂H₁₈N₂O | HPLC, High-Resolution MS, MS/MS, NMR |

| 4-(4-(2-methylpiperazin-1-yl))benzoic acid | C₁₂H₁₆N₂O₂ | HPLC, High-Resolution MS, MS/MS, NMR |

| 2-Methyl-1-(4-methyl-2-hydroxyphenyl)piperazine | C₁₂H₁₈N₂O | HPLC, High-Resolution MS, MS/MS, NMR |

| Glucuronide conjugate of hydroxylated metabolites | C₁₈H₂₆N₂O₇ (example) | HPLC, MS, MS/MS, enzymatic hydrolysis |

Q & A

Q. Q1. What are the key challenges in synthesizing 2-Methyl-1-(p-tolyl)piperazine derivatives with optimal bioactivity and low toxicity?

Methodological Answer: Synthesis of modified piperazine derivatives often involves balancing structural modifications to enhance bioactivity while minimizing toxicity. For example, beta-cyclodextrin inclusion complexes have been used to reduce toxicity in piperazine analogs, but this can inadvertently decrease biological activity due to steric hindrance . Elemental analysis and spectral data (e.g., H NMR, C NMR) are critical for confirming structural integrity. Researchers should prioritize iterative synthesis protocols with in vitro toxicity screening (e.g., MTT assays) to optimize the structure-activity-toxicity triad.

Q. Q2. How can researchers validate the purity and structural identity of this compound derivatives?

Methodological Answer: High-performance liquid chromatography (HPLC) with mixed-mode columns (e.g., Primesep 100 or Coresep 100) is recommended for purity analysis, as traditional reversed-phase columns lack retention for hydrophilic piperazine derivatives . For structural confirmation, combine mass spectrometry (LC/MS, ESI-MS) with H NMR to resolve ambiguities in substitution patterns. Elemental analysis (C, H, N) is essential for verifying stoichiometric ratios .

Q. Q3. What experimental strategies are used to assess the serotonin receptor affinity of arylpiperazine derivatives like this compound?

Methodological Answer: Radioligand binding assays (e.g., H-8-OH-DPAT for 5-HT receptors) are standard for quantifying receptor affinity. Conformational analysis via X-ray crystallography or computational docking can elucidate how coplanar vs. perpendicular aryl ring orientations influence agonist/antagonist activity . For novel derivatives, comparative studies with reference compounds (e.g., trazodone analogs) are advised to contextualize results .

Advanced Research Questions

Q. Q4. How can computational modeling predict the protonation state and pharmacokinetic behavior of this compound in PROTACs design?

Methodological Answer: MoKa software or Sirius T3 platforms enable in silico prediction of pKa values for piperazine linkers, which dictate solubility and membrane permeability. For PROTACs, molecular dynamics simulations can model interactions between the piperazine moiety and E3 ubiquitin ligases. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical for confirming binding thermodynamics .

Q. Q5. What contradictions exist in the reported antiplatelet and antiviral activities of piperazine derivatives, and how can they be resolved?

Methodological Answer: While some studies report antiplatelet activity in piperazine derivatives via cyclooxygenase inhibition, others highlight conflicting results due to structural variations (e.g., p-tolyl vs. chlorophenyl substituents) . To resolve contradictions, use standardized assays (e.g., platelet aggregation inhibition assays) and control for substituent effects. For antiviral activity, plaque reduction assays against alphaviruses (e.g., CHIKV) paired with docking studies into viral protease hydrophobic pockets (e.g., CVCP) can clarify mechanisms .

Q. Q6. How do modifications to the piperazine core (e.g., N-methylation, aryl substitution) impact CO2_22 solubility in amine-based carbon capture systems?

Methodological Answer: Thermodynamic modeling (e.g., extended UNIQUAC) can predict CO solubility in aqueous piperazine solutions. Experimental validation requires high-pressure autoclave systems (up to 9.6 MPa) and gas chromatography for quantifying CO absorption. Methylation at the N1 position enhances hydrophobicity, reducing solubility, while aryl substitutions (e.g., p-tolyl) may sterically hinder amine-CO interactions .

Data Contradictions and Resolution

Q. Q7. Why do some studies report low toxicity in modified piperazines while others highlight residual cytotoxicity?

Methodological Answer: Discrepancies arise from variations in cell lines (e.g., HEK-293 vs. HepG2), assay endpoints (e.g., IC vs. LD), and structural modifications. For example, beta-cyclodextrin inclusion reduces systemic toxicity but may not fully mitigate organ-specific cytotoxicity . Standardize toxicity testing using ISO 10993-5 guidelines and include in vivo models (e.g., Wistar rats) for comprehensive profiling .

Emerging Research Directions

Q. Q8. What role could this compound play in designing broad-spectrum antivirals?

Methodological Answer: Piperazine derivatives inhibit alphavirus replication by binding to conserved hydrophobic pockets in viral proteases (e.g., CHIKV nsP2 protease). Structure-activity relationship (SAR) studies focusing on substituent electronegativity (e.g., p-tolyl vs. chlorophenyl) can optimize binding free energy. Combinatorial libraries screened via immunofluorescence assays (IFA) and plaque reduction neutralization tests (PRNT) are promising .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.